3-Methoxycyclobutan-1-one
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Overview
Description
3-Methoxycyclobutan-1-one is an organic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol It is characterized by a cyclobutanone ring substituted with a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis to obtain 3-oxocyclobutanecarboxylic acid. This intermediate is then converted into the desired product through a series of reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk using similar synthetic routes as described above. The process typically involves large-scale chemical reactions with appropriate safety and purity measures to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methoxycyclobutan-1-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxycyclobutan-1-one involves its role as an electron donor. It undergoes electrochemical oxidation, transferring electrons to electron acceptors such as hydrocarbons. Additionally, its anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis .
Comparison with Similar Compounds
3-Methoxycyclobutanone: This compound shares a similar structure but differs in the position of the methoxy group.
Cyclobutanone: The parent compound without the methoxy substitution.
Methoxycyclopentanone: A similar compound with a five-membered ring instead of a four-membered ring.
Uniqueness: 3-Methoxycyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo electrochemical oxidation and exhibit anti-inflammatory properties sets it apart from other similar compounds .
Properties
IUPAC Name |
3-methoxycyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-7-5-2-4(6)3-5/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKSSLYIICHJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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